molecular formula C20H19N5O3S B2377082 N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923139-89-3

N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2377082
CAS No.: 923139-89-3
M. Wt: 409.46
InChI Key: WZWPZEVBTVWBPU-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a quinoxaline moiety, a pyrazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Coupling of the Quinoxaline and Pyrazole Rings: The quinoxaline and pyrazole intermediates are coupled through a series of reactions, including acetylation and subsequent cyclization.

    Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recycling and waste minimization strategies would also be implemented to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is investigated for its potential as an enzyme inhibitor. Its structural features may allow it to interact with specific biological targets, inhibiting their activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function and thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
  • N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group. This functional group can significantly influence the compound’s solubility, reactivity, and biological activity, potentially enhancing its effectiveness in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2-acetyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-13(26)25-19(15-7-5-9-17-20(15)22-11-10-21-17)12-18(23-25)14-6-3-4-8-16(14)24-29(2,27)28/h3-11,19,24H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPZEVBTVWBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C4C(=CC=C3)N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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